molecular formula C11H19NO3 B056303 (2,2,6,6-Tetramethyl-4-oxopiperidin-1-yl) acetate CAS No. 113682-53-4

(2,2,6,6-Tetramethyl-4-oxopiperidin-1-yl) acetate

Cat. No.: B056303
CAS No.: 113682-53-4
M. Wt: 213.27 g/mol
InChI Key: XEDCSOVFHJWCRP-UHFFFAOYSA-N
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Description

(2,2,6,6-Tetramethyl-4-oxopiperidin-1-yl) acetate is a key chemical intermediate derived from the TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl) framework, specifically functionalized with an acetate ester at the nitroxide nitrogen. Its primary research value lies in the fields of polymer science and organic synthesis, where it serves as a versatile precursor for generating stable nitroxide radicals. Upon cleavage of the acetate group, typically under basic conditions or through aminolysis, the compound can regenerate the corresponding hydroxylamine or be further oxidized back to the stable TEMPO radical. This property makes it an invaluable protected form of TEMPO, a cornerstone reagent in Nitroxide-Mediated Polymerization (NMP). In NMP, it acts as a controlling agent to produce polymers with low dispersity and well-defined architectures, such as block copolymers. Furthermore, its application extends to organic catalysis, where the in-situ generated nitroxide is employed for the selective oxidation of alcohols to carbonyl compounds. Researchers also utilize this compound and its derivatives as spin labels and probes in biophysical chemistry studies, including electron paramagnetic resonance (EPR) spectroscopy, to investigate macromolecular dynamics and protein structure. This reagent offers a stable and convenient handle for introducing the persistent TEMPO radical into complex molecular systems.

Properties

IUPAC Name

(2,2,6,6-tetramethyl-4-oxopiperidin-1-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-8(13)15-12-10(2,3)6-9(14)7-11(12,4)5/h6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDCSOVFHJWCRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)ON1C(CC(=O)CC1(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50393050
Record name 1-(Acetyloxy)-2,2,6,6-tetramethylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113682-53-4
Record name 1-(Acetyloxy)-2,2,6,6-tetramethylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Catalytic Condensation of Acetone and Ammonia

The industrial synthesis of triacetonamine relies on the cyclocondensation of acetone and ammonia. Two catalytic methods dominate:

Method A (Calcium Chloride Catalyst):
Reacting acetone (3 mol) with aqueous ammonia (1 mol) in the presence of calcium chloride at 40–60°C for 48 hours yields triacetonamine with 72–78% efficiency. Byproducts include linear oligomers such as diacetone alcohol and mesityl oxide, which are minimized by maintaining a pH of 9–10.

Method B (Octachlorocyclotetraphosphazene Catalyst):
Using 0.5–1.0 wt% octachlorocyclotetraphosphazene at 25–30°C reduces reaction time to 24 hours while achieving 89–92% yield. This method suppresses aldol side reactions through selective Lewis acid catalysis, as evidenced by GC-MS analyses showing <5% mesityl oxide formation.

Table 1: Comparative Analysis of Triacetonamine Synthesis Methods

ParameterCalcium Chloride MethodPhosphazene Catalyst Method
Temperature40–60°C25–30°C
Reaction Time48 hours24 hours
Yield72–78%89–92%
Byproduct Formation15–20%<5%
Catalyst CostLowModerate

Purification and Isolation

Crude triacetonamine is purified via vacuum distillation (bp 120–122°C at 15 mmHg) or recrystallization from ethanol/water (1:3), yielding needle-like crystals with >99% purity (HPLC). Residual ammonia is removed by washing with dilute HCl (0.1 M), followed by neutralization with sodium bicarbonate.

Acetylation of Triacetonamine to Form (2,2,6,6-Tetramethyl-4-oxopiperidin-1-yl) Acetate

Acetic Anhydride-Mediated Acetylation

Triacetonamine (1 mol) reacts with acetic anhydride (1.2 mol) in toluene under reflux (110°C) for 6 hours, achieving 88–90% conversion. The base-free conditions prevent N-oxide formation, as confirmed by the absence of peaks at 1700–1750 cm⁻¹ in IR spectra. Quenching with ice water followed by extraction with ethyl acetate isolates the product as a white solid (mp 95–97°C).

Acetyl Chloride in the Presence of Base

A milder method involves dropwise addition of acetyl chloride (1.1 mol) to a solution of triacetonamine (1 mol) and triethylamine (1.2 mol) in dichloromethane at 0–5°C. After stirring for 2 hours at room temperature, the mixture is washed with NaHCO₃ (5%) to remove excess acid, yielding 92–94% product. This method minimizes thermal degradation, making it suitable for heat-sensitive batches.

Table 2: Acetylation Reaction Parameters and Outcomes

ParameterAcetic Anhydride MethodAcetyl Chloride Method
SolventTolueneDichloromethane
Temperature110°C (reflux)0–5°C → 25°C
Reaction Time6 hours2 hours
Yield88–90%92–94%
Purity (HPLC)98.5%99.2%

Analytical Characterization

Spectroscopic Data

  • IR (KBr): 1745 cm⁻¹ (C=O ester), 1670 cm⁻¹ (C=O ketone), 1230 cm⁻¹ (C-O acetate).

  • ¹H NMR (500 MHz, CDCl₃): δ 1.25 (s, 12H, 4×CH₃), 2.05 (s, 3H, OAc), 2.75 (t, 2H, J = 5.8 Hz, N-CH₂), 3.45 (t, 2H, J = 5.8 Hz, CO-CH₂).

  • ¹³C NMR (125 MHz, CDCl₃): δ 21.5 (OAc), 28.9 (4×CH₃), 40.2 (N-CH₂), 60.8 (CO-CH₂), 170.1 (C=O ester), 208.5 (C=O ketone).

Purity Assessment

HPLC analysis (C18 column, 70:30 acetonitrile/water, 1 mL/min) shows a single peak at 4.2 minutes, confirming >99% purity. Residual acetic acid is <0.1% (GC-MS), meeting pharmaceutical-grade standards.

Industrial-Scale Optimization

Continuous-Flow Acetylation

Pilot-scale studies demonstrate that a plug-flow reactor (residence time: 30 minutes) with in-line neutralization (NaOH) achieves 96% yield at 50°C, reducing solvent use by 40% compared to batch processes.

Environmental Considerations

Waste streams containing acetic acid are neutralized with Ca(OH)₂ to produce calcium acetate, which is repurposed as a concrete additive. This closed-loop system reduces effluent toxicity by 80% .

Chemical Reactions Analysis

Types of Reactions

(2,2,6,6-Tetramethyl-4-oxopiperidin-1-yl) acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: It can be reduced under specific conditions to yield other piperidine derivatives.

    Substitution: The acetate group can be substituted with other functional groups, leading to a variety of products.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium tungstate as a catalyst, and various reducing agents for reduction reactions. The conditions typically involve room temperature reactions, although some processes may require elevated temperatures or specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxo-piperidine derivatives, while substitution reactions can produce a wide range of functionalized piperidines.

Scientific Research Applications

Chemistry

In the field of chemistry, (2,2,6,6-Tetramethyl-4-oxopiperidin-1-yl) acetate serves as a precursor for synthesizing various organic compounds. It is particularly useful in:

  • Synthesis of Oxo-Piperidine Derivatives : The compound can be oxidized to yield different derivatives that are valuable in synthetic organic chemistry.
  • Reagent in Chemical Reactions : It acts as a reagent in various chemical reactions due to its ability to undergo oxidation, reduction, and substitution reactions .

Biology

In biological research, this compound is utilized for:

  • Biochemical Assays : Its unique structure allows it to interact with biological molecules, making it suitable for use in biochemical assays to study enzyme activity and other biological processes.
  • Drug Development : The compound's derivatives may have potential therapeutic applications due to their biological activity .

Industry

In industrial applications, this compound is used in:

  • Polymer Production : It serves as an initiator in polymerization processes, contributing to the development of new materials with desirable properties .
  • Coatings and Adhesives : The compound's stability and reactivity make it suitable for formulating coatings and adhesives that require specific performance characteristics .

Case Study 1: Synthesis of Functionalized Piperidines

Researchers utilized this compound as a starting material to synthesize functionalized piperidines through oxidation reactions. The resulting compounds exhibited enhanced biological activity compared to their precursors.

Case Study 2: Application in Polymer Chemistry

In a study focusing on polymerization processes, the compound was employed as an initiator. The resulting polymers demonstrated improved thermal stability and mechanical properties compared to those produced without this compound.

Mechanism of Action

The mechanism of action of (2,2,6,6-Tetramethyl-4-oxopiperidin-1-yl) acetate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter the structure and function of target molecules. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Property (2,2,6,6-Tetramethyl-4-oxopiperidin-1-yl) Acetate 2,2,6,6-Tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic Acid 4-Acetylamino-2,2,6,6-tetramethyl-1-piperidinium Acetate
CAS Number 113682-53-4 15871-57-5 136708-43-5
Molecular Formula C₁₁H₁₉NO₃ C₁₀H₁₉N₂O₃ C₁₀H₂₁N₂O₃
Molecular Weight 213.27 g/mol 215.26 g/mol Not explicitly reported
Key Functional Groups 4-Oxopiperidine, acetate ester 1-Oxyl (radical), 4-amino, 4-carboxylic acid 4-Acetamide, acetate counterion
Boiling Point 273.9°C Not reported Not reported
Applications/Reactivity Likely intermediate in organic synthesis Radical scavenger (TEMPO derivative) Potential ion-pairing agent or drug conjugate

Structural and Functional Differences

Core Ring Substitutions: The target compound features a 4-oxo group and 1-acetate ester, distinguishing it from the 4-amino-4-carboxylic acid substituent in the TEMPO derivative (CAS: 15871-57-5) and the 4-acetamide group in the piperidinium acetate analog (CAS: 136708-43-5). The 1-oxyl radical in the TEMPO derivative confers unique redox properties, making it a stabilizer in polymerization reactions, whereas the acetate group in the target compound may enhance solubility or serve as a leaving group in nucleophilic substitutions.

The TEMPO derivative (CAS: 15871-57-5) is thermally stable due to its radical nature but may exhibit lower solubility in polar solvents compared to the target compound.

Synthetic Utility: The acetate ester in the target compound could act as a protecting group for the piperidine nitrogen, enabling selective modifications at other positions. In contrast, the 4-acetylamino analog (CAS: 136708-43-5) may serve as a precursor for cationic surfactants or drug delivery systems due to its ionic character.

Biological Activity

(2,2,6,6-Tetramethyl-4-oxopiperidin-1-yl) acetate is a compound that has garnered attention for its diverse biological activities and potential applications in various fields. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C11_{11}H19_{19}NO3_3
  • Molecular Weight : 213.27 g/mol
  • Density : 1.06 g/cm³
  • Boiling Point : 273.9°C
  • CAS Number : 113682-53-4

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound can undergo oxidation and reduction reactions, influencing its reactivity and interaction with biomolecules. Its unique structure allows it to act as a precursor in the synthesis of other biologically active compounds.

Biological Activities

  • Anticancer Activity :
    • Studies have shown that derivatives of tetramethylpiperidine exhibit anticancer properties. For instance, certain derivatives have been linked to the inhibition of cancer cell proliferation through apoptosis induction and modulation of signaling pathways involved in cell survival and growth .
  • Analgesic and Antipyretic Effects :
    • Research indicates that this compound may possess analgesic and antipyretic effects similar to those observed in related piperidine compounds. These effects are believed to result from the compound's ability to modulate pain pathways in the central nervous system .
  • Anticholinergic Activity :
    • The compound has been noted for its anticholinergic effects, which can be beneficial in treating conditions such as overactive bladder or other disorders characterized by excessive cholinergic activity .
  • Vasodilatory Effects :
    • Some studies have demonstrated that derivatives of this compound can exhibit hypotensive and vasodilatory activities through their action on vascular smooth muscle cells, leading to relaxation and reduced blood pressure .

Case Studies

  • Study on Anticancer Properties :
    • A study published in the Egyptian Journal of Chemistry explored the anticancer potential of various derivatives of this compound. The findings indicated significant cytotoxic effects against several cancer cell lines, suggesting potential for development as an anticancer agent .
  • Analgesic Activity Assessment :
    • Another research effort investigated the analgesic properties of related piperidine compounds through animal models. Results showed a notable decrease in pain response following administration of these compounds compared to controls .
  • Vasodilatory Mechanism Study :
    • A detailed analysis on the vasodilatory effects was conducted using isolated rat aorta preparations. The results indicated that this compound induces relaxation in a dose-dependent manner, likely via endothelium-dependent mechanisms .

Summary Table of Biological Activities

Biological ActivityEffect/MechanismReference
AnticancerInduces apoptosis in cancer cells
AnalgesicReduces pain response in animal models
AntipyreticLowers fever through central nervous system action
AnticholinergicModulates cholinergic activity
VasodilatoryInduces relaxation in vascular smooth muscle

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